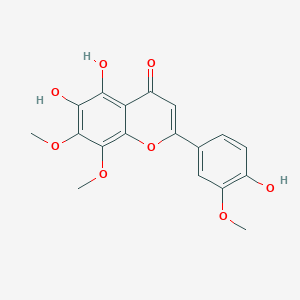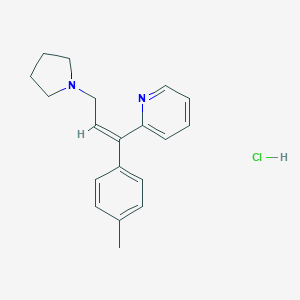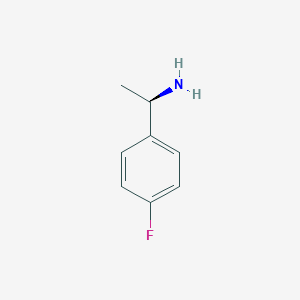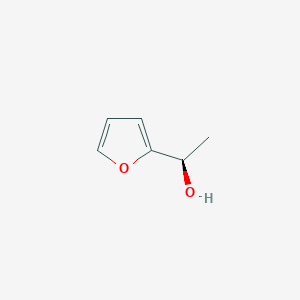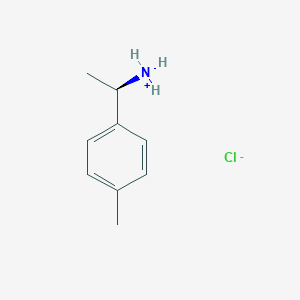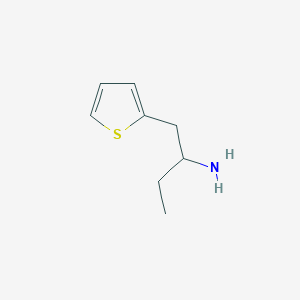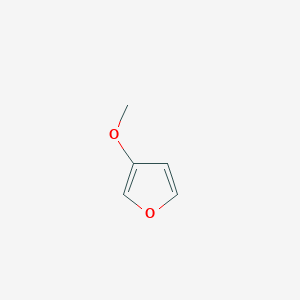
3-メトキシフラン
概要
説明
3-Methoxyfuran (3MF) is an organic compound that is used in a variety of applications, including synthesis, scientific research, and lab experiments. It is a colorless liquid with a sweet, ether-like odor and is soluble in many organic solvents. 3MF is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, and has been used in scientific research for decades.
科学的研究の応用
金触媒を用いた3-アルコキシフランの合成
背景: 3-メトキシフランは、フランファミリーに属する合成的に重要な化合物です。フランは、天然物、生物活性化合物、医薬品に見られる重要な構造モチーフです。 それらはまた、有機エレクトロニクスなどの用途のための共役ポリマーの構築において役割を果たします .
用途::- 金触媒による合成: 研究者らは、3-メトキシフランを含む3-アルコキシフランを調製するための効率的な方法を開発しました。アセタール含有プロパルギルアルコールは、室温でアルコール溶媒中で2モル%の金触媒と反応します。 これらの生成されたフランは有用な反応性を示し、その後の変換のための汎用性の高い中間体として役立ちます .
3-メトキシ-2-フラルデヒド合成
背景: 3-メトキシ-2-フラルデヒドは、3-メトキシフランの別の誘導体です。それは、フラン環自体を超えた用途を持っています。
用途::- フラン環合成のための基質: 3-ブロモ-2-フラルデヒドは、メトキシドによる臭化物の置換のための基質として使用できます。この化合物は、市販の3-ブロモフランから製造するか、直接購入できます。 その汎用性により、さまざまな合成経路で価値があります .
バイオマス由来のフラン系プラットフォーム化学品(FPC)
背景: フラン系プラットフォーム化学品(FPC)はバイオマスから誘導されており、持続可能な代替品としての可能性があるため注目を集めています。
用途::Safety and Hazards
When handling 3-Methoxyfuran, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
It’s structurally similar compound, methoxyflurane, is known to interact with gap junction channels and calcium-dependent atpase in the sarcoplasmic reticulum . It’s important to note that the targets can vary depending on the specific structure of the compound and the biological context in which it is used.
Mode of Action
It also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical pathways, including those related to the synthesis of bio-based materials .
Pharmacokinetics
Methoxyflurane, a structurally similar compound, is known to have a rapid onset of action .
Result of Action
Methoxyflurane, a related compound, is known to induce muscle relaxation and reduce pain sensitivity by altering tissue excitability .
特性
IUPAC Name |
3-methoxyfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMAQHURVWNQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507680 | |
| Record name | 3-Methoxyfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3420-57-3 | |
| Record name | 3-Methoxyfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the cytotoxic effects of 3-Methoxyfuran compared to other compounds found in Narthecium ossifragum?
A1: While previous studies suggested 3-Methoxyfuran as the primary nephrotoxin in Narthecium ossifragum [], recent research indicates that it might not be directly involved in nephrotoxicity at the cellular level. In fact, 3-Methoxyfuran showed no cytotoxicity against renal tubular cells (LLC-PK1) at concentrations up to 880 µg/mL (7.7 M) []. Conversely, steroidal saponins, particularly di- and trisaccharides of sarsasapogenin, were identified as major cytotoxic components in Narthecium ossifragum extracts []. These findings suggest a more significant role of saponins in the plant's nephrotoxicity and warrant further investigation.
Q2: How do the chemical structures of 3-Methoxyfuran and related compounds influence their reactivity?
A2: The presence of the methoxy group significantly influences the reactivity and stability of 3-Methoxyfuran and its derivatives. For instance, the methoxy group in 3-Methoxyfuran weakens the adjacent methyl C-H bond, resulting in a bond dissociation energy of 98 kcal/mol, considerably lower than the C-H bonds within the furan ring (approximately 120 kcal/mol) []. This difference in bond strengths makes the methoxy-methyl site a favorable target for hydrogen abstraction and a key factor in the initial decomposition pathways during combustion []. The strategic placement of a methoxy group on dehydrobenzenes also plays a crucial role in controlling the regioselectivity of cycloaddition reactions with 3-Methoxyfuran []. This regioselectivity allows for the controlled synthesis of specific 1,4-dihydro-2-methoxy-1,4-epoxynaphthalene adducts, which can be further manipulated to access various valuable compounds, including 3,4-dihydro-1,4-epoxynaphthalen-2(1H)-ones [].
Q3: Can 3-Methoxyfuran be used in the synthesis of natural products?
A3: Yes, 3-Methoxyfuran can be employed as a building block in organic synthesis, including the preparation of natural product analogs. For example, Diels-Alder cycloadditions of 3-Methoxyfuran with mono-activated dienophiles have been successfully utilized to synthesize potential intermediates for the synthesis of (±)-avenaciolide and (±)-isoavenaciolide []. This approach highlights the versatility of 3-Methoxyfuran as a synthetic precursor in accessing complex molecular architectures found in natural products.
Q4: How can computational chemistry be used to study 3-Methoxyfuran?
A4: Computational chemistry techniques are valuable tools in understanding the thermochemical properties of 3-Methoxyfuran and its derivatives. Researchers have used various levels of theory, including B3LYP, CBS-QB3, and G3MP2B3, to calculate standard enthalpies of formation, entropies, and heat capacities of 3-Methoxyfuran and its radical counterparts []. These calculated thermodynamic parameters are essential in predicting the stability, reaction pathways, and kinetic behavior of 3-Methoxyfuran, particularly in the context of biofuel applications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




